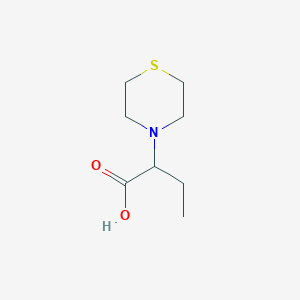

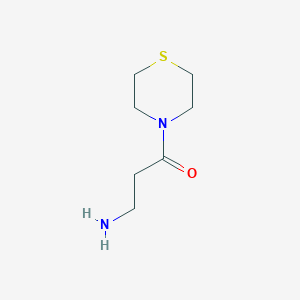

2-(Thiomorpholin-4-yl)butanoic acid

Übersicht

Beschreibung

Synthesis Analysis

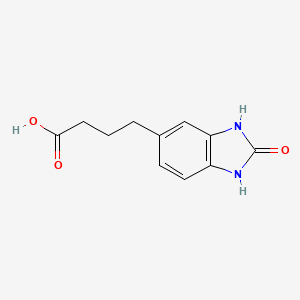

A series of new γ-aminobutyric acid (GABA) derivatives was obtained from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid by coupling it with various substituted amines using DCC as a coupling reagent . The compound was synthesized by treating GABA and phthalimide at high temperature under anhydrous conditions .Molecular Structure Analysis

The molecular structure of “2-(Thiomorpholin-4-yl)butanoic acid” can be represented by the InChI code:InChI=1S/C8H15NO2S/c1-2-7(8(10)11)9-3-5-12-6-4-9/h7H,2-6H2,1H3,(H,10,11). Chemical Reactions Analysis

The compound is a derivative of γ-aminobutyric acid (GABA) and was synthesized by coupling it with various substituted amines . The anticonvulsant evaluations of all the synthesized compounds were done using various seizures models .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

2-(Thiomorpholin-4-yl)butanoic acid has been explored for its potential in pharmaceutical testing. It serves as a reference standard for ensuring the accuracy and consistency of pharmacological studies . This compound’s structural similarity to other bioactive molecules makes it a candidate for the synthesis of new therapeutic agents.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the synthesis of GABA analogs, which are investigated for their anticonvulsant properties. The modification of its structure could lead to the development of new medications with improved efficacy and reduced side effects .

Agriculture

The compound’s derivatives are studied for their herbicidal properties, particularly in the biochemistry of herbicide metabolism in transgenic plants. It’s a key area of research for developing more efficient and environmentally friendly agricultural chemicals .

Material Science

In material science, 2-(Thiomorpholin-4-yl)butanoic acid is used to modify surface properties and create new materials with specific characteristics. Its incorporation into polymers can lead to materials with unique mechanical and chemical properties .

Biochemistry

Biochemically, this compound is involved in studies related to nonenzymatic protein glycosylation. It’s part of a class of compounds that can inhibit this process, which has implications for the treatment of chronic diseases like diabetes .

Environmental Science

Research in environmental science has included this compound for its potential role in the biodegradation of pollutants. Its chemical properties may be harnessed to break down harmful substances in the environment, aiding in bioremediation efforts .

Eigenschaften

IUPAC Name |

2-thiomorpholin-4-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-2-7(8(10)11)9-3-5-12-6-4-9/h7H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOGVYSWZAOSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CCSCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiomorpholin-4-yl)butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Methylamino)sulfonyl]butanoic acid](/img/structure/B1461220.png)

![3-[(2-Methoxy-5-methylphenyl)amino]propanoic acid](/img/structure/B1461222.png)

![1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-4-amine](/img/structure/B1461226.png)

![5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1461236.png)